![molecular formula C7[13C]6H10O3 B602587 3-Phenoxy-13C6 Benzoic Acid CAS No. 1793055-05-6](/img/structure/B602587.png)

3-Phenoxy-13C6 Benzoic Acid

描述

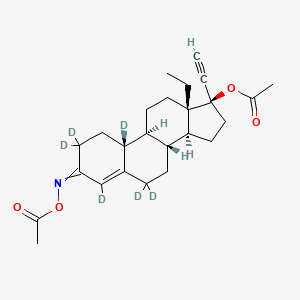

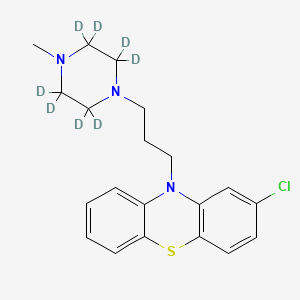

3-Phenoxy-13C6 Benzoic Acid is an analytical standard . It is a 13C6 analog of phenoxybenzoic acid, a metabolite of pyrethroid insecticide, wherein the phenoxy carbons are substituted by 13C6 . It may be used as an isotope-labeled pesticide standard to determine the levels of pyrethroid metabolites in human urine .

Synthesis Analysis

The synthesis of 3-Phenoxy-13C6 Benzoic Acid involves the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor . The reaction was carried out at room temperature (20 – 25°C) with vigorous stirring for 1 h .

Molecular Structure Analysis

The linear formula of 3-Phenoxy-13C6 Benzoic Acid is 13C6H5OC6H4CO2H . The molecular weight is 220.17 .

Chemical Reactions Analysis

3-Phenoxy-13C6 Benzoic Acid may be used as an isotope-labeled pesticide standard to determine the levels of pyrethroid metabolites in human urine . Isotope-labeled compounds are increasingly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Phenoxy-13C6 Benzoic Acid are similar to those of its non-labeled counterpart . This is due to the fact that the isotope-labeled compounds have nearly the same physical properties as their non-labeled counterpart analogs .

科学研究应用

Fluorescence Probes in Biological and Chemical Applications

3-Phenoxy-13C6 Benzoic Acid analogs, such as HPF and APF, have been utilized as novel fluorescence probes. These probes can selectively detect highly reactive oxygen species (hROS) and are useful in differentiating hROS from other reactive oxygen species. They have been applied in living cells to visualize reactive species like hypochlorite, indicating their potential in biological and chemical research (Setsukinai et al., 2003).

Role in Plant-Microorganism Interactions

Benzoic acid derivatives, including 3-Phenoxy-13C6 Benzoic Acid, have been identified in tobacco root exudates. Their presence influences the growth of both pathogens and antagonists in the rhizosphere. This highlights their role in plant-microorganism interactions, which is significant in understanding plant health and soil ecology (Liu et al., 2015).

Impact on Soil Organic Matter Decomposition

These compounds, particularly in the form of phenolics exuded by tree roots, affect soil organic matter decomposition. They can inhibit microbial activity and abundance, thereby influencing the nutrient cycle in forest ecosystems. This understanding is crucial for soil management and conservation strategies (Zwetsloot et al., 2020).

Biodegradation in Environmental Science

Studies on 13C6-benzene, closely related to 3-Phenoxy-13C6 Benzoic Acid, have provided insights into the mechanism of anaerobic metabolism of benzene. This research is essential in environmental restoration science, particularly in understanding the biodegradation of hazardous substances (Ulrich et al., 2005).

Oxidative Transformation in Environmental Remediation

The study of the oxidative transformation of benzoic acid, a close analog, through nanoparticulate zero-valent iron, highlights its potential application in environmental remediation. Such research is crucial for developing new methods to treat contaminated water and soil (Joo et al., 2005).

Photocatalytic Degradation in Water Treatment

Research on the photocatalytic degradation of benzoic acid in water has implications for treating water contaminants. Understanding these processes is vital for improving water purification technologies (Velegraki & Mantzavinos, 2008).

安全和危害

未来方向

The use of 3-Phenoxy-13C6 Benzoic Acid as an isotope-labeled pesticide standard for the determination of levels of pyrethroid metabolites in human urine suggests potential future applications in environmental and health monitoring . Its use in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides also indicates its potential in analytical chemistry .

属性

IUPAC Name |

3-((1,2,3,4,5,6-13C6)cyclohexatrienyloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H,14,15)/i1+1,2+1,3+1,6+1,7+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTDJHZGHOFSQG-UJVDBDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenoxy-13C6 Benzoic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)